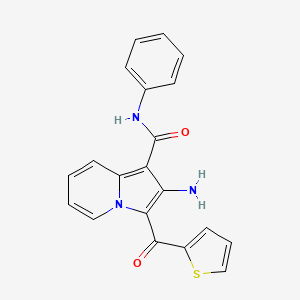
methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate” is a compound with the molecular formula C16H15N3O3S and a molecular weight of 329.37. It contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- Compound 1: Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value .
- Compound 2: 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus .
Antioxidant Properties
Thiazole derivatives, including those containing indole moieties, have been investigated for their antioxidant potential. For example:
Anti-HIV Activity
Indole derivatives have been screened for anti-HIV effects:
- Compound 4: 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were tested against HIV-1 and HIV-2 strains, showing promising anti-HIV activity .
Other Biological Activities
Indole derivatives can also impact various other areas, such as anti-inflammatory, antidiabetic, and antitubercular activities. While direct evidence for our compound is lacking, its indole-thiazole hybrid structure hints at broader biological potential.
Direcciones Futuras
The future directions for research on “methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate” could include further exploration of its synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the diverse biological activities of indole derivatives , this compound may also have potential therapeutic applications that could be explored in future research.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets, causing various biological effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
methyl 2-[[2-(1-methylindol-2-yl)-1,3-thiazole-4-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19-12-6-4-3-5-10(12)7-13(19)16-18-11(9-23-16)15(21)17-8-14(20)22-2/h3-7,9H,8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYDYXARVIZWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

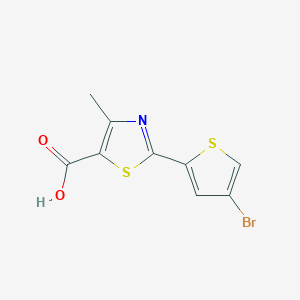
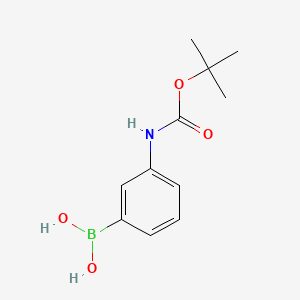
![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/no-structure.png)
![2-Cyclopropyl-1-[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2421768.png)
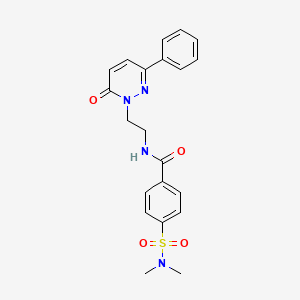
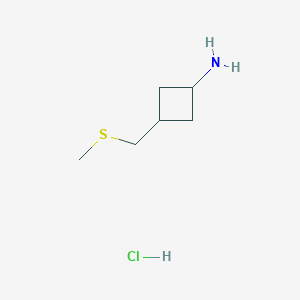
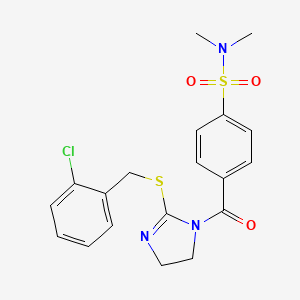
![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)
![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)

